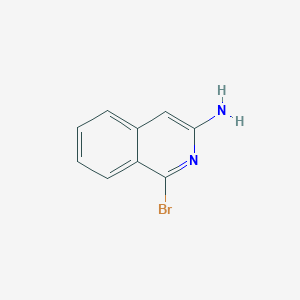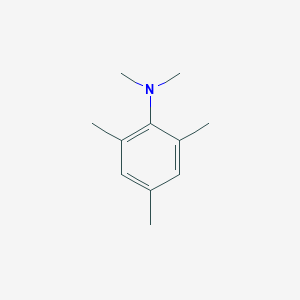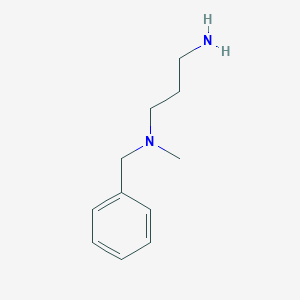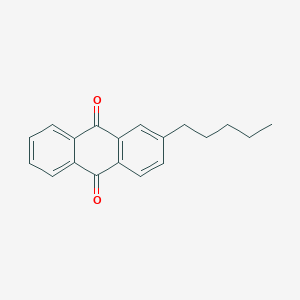
2-Amylanthraquinone
Übersicht
Beschreibung
2-Amylanthraquinone, also known as 2-pentylanthraquinone, is an organic compound with the molecular formula C19H18O2. It is a derivative of anthraquinone, where an amyl group is attached to the second position of the anthraquinone structure. This compound is primarily used as a catalyst and reaction carrier in the industrial production of hydrogen peroxide due to its high stability and compatibility with working fluids .
Wissenschaftliche Forschungsanwendungen
2-Amylanthraquinone has several scientific research applications, including:
Chemistry: It is used as a catalyst and reaction carrier in the production of hydrogen peroxide.
Biology and Medicine: Research is ongoing to explore the potential antibacterial and anticancer properties of anthraquinone derivatives, including this compound.
Wirkmechanismus
Target of Action
The primary target of 2-Amylanthraquinone is the Pd/Al2O3 catalyst . This catalyst plays a crucial role in the hydrogenation process of this compound, which is a key step in the production of hydrogen peroxide .
Mode of Action
This compound interacts with its target, the Pd/Al2O3 catalyst, through a process known as hydrogenation . In this process, this compound is converted into corresponding hydroquinones . The longer and branched side chain in this compound limits its accessibility to the Pd surface and its diffusion through the pores of the catalyst .
Biochemical Pathways
The hydrogenation of this compound over a Pd/Al2O3 catalyst is a key step in the anthraquinone process for the production of hydrogen peroxide . This process involves the conversion of this compound to corresponding hydroquinones, which are then oxidized to produce hydrogen peroxide .
Pharmacokinetics
The molecular weight of this compound is 278345 Da , which could potentially influence its pharmacokinetic properties.
Result of Action
The hydrogenation of this compound results in the production of hydrogen peroxide . Hydrogen peroxide is widely used as an environmentally friendly oxidant in many industrial areas, including the chemical industry for organic synthesis, environmental protection for water treatment, and in the cosmetic and pharmaceutical industries for disinfection .
Action Environment
The efficiency of the hydrogenation process of this compound can be influenced by environmental factors such as temperature and pressure . For instance, the hydrogenation was studied in a semi-batch slurry reactor at 60 °C and at 0.3 MPa . The presence of a Pd/Al2O3 catalyst also plays a crucial role in the reaction .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Amylanthraquinone are primarily related to its role in the production of hydrogen peroxide . The compound acts as a reaction carrier and catalyst, facilitating the hydrogenation process
Cellular Effects
Anthraquinones, a class of compounds to which this compound belongs, have been shown to modulate immune responses and could potentially alleviate pathological damage .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the hydrogenation process. It is suggested that the longer and branched side chain in this compound limits its accessibility to the Pd surface and its diffusion through the pores of the catalyst . This results in a slower hydrogenation rate but a higher maximum yield of hydrogen peroxide .
Temporal Effects in Laboratory Settings
In laboratory settings, the hydrogenation of this compound exhibits temporal changes. Compared to 2-ethylanthraquinone, this compound exhibits a significantly slower hydrogenation rate . It has a higher maximum yield of hydrogen peroxide and a smaller amount of degradation products .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to the production of hydrogen peroxide
Transport and Distribution
It is suggested that the longer and branched side chain in this compound limits its accessibility to the Pd surface and its diffusion through the pores of the catalyst .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amylanthraquinone typically involves a two-step process:
Alkylation Reaction: The first step involves the reaction of tert-amylbenzene with phthalic anhydride in the presence of a catalyst to form an intermediate, 2-(4-neopentylbenzoyl)benzoic acid.
Cyclization Reaction: The intermediate 2-(4-neopentylbenzoyl)benzoic acid undergoes a cyclization reaction in the presence of a catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are readily available, and the reaction conditions are moderate, making the process economically viable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amylanthraquinone undergoes several types of chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to this compound, converting it to its corresponding hydroquinone.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrogenation: Common reagents include hydrogen gas and a palladium catalyst.
Oxidation: Common oxidizing agents include oxygen or hydrogen peroxide, and the reaction conditions vary depending on the desired product.
Major Products
Hydrogenation: The major product of the hydrogenation reaction is the corresponding hydroquinone, which is used in the production of hydrogen peroxide.
Oxidation: The major products of oxidation reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
2-Amylanthraquinone is often compared with other anthraquinone derivatives, such as 2-ethylanthraquinone. Both compounds are used as catalysts in the production of hydrogen peroxide, but they have different properties and efficiencies:
2-Ethylanthraquinone: This compound has a shorter alkyl chain compared to this compound, which affects its hydrogenation rate and yield.
2-tert-Amylanthraquinone: This compound has a branched alkyl chain, which limits its accessibility to the catalyst surface and results in a slower hydrogenation rate but higher selectivity and lower degradation.
List of Similar Compounds
- 2-Ethylanthraquinone
- 2-tert-Amylanthraquinone
- 2-Methylanthraquinone
- 2-Butylanthraquinone
These comparisons highlight the unique properties of this compound, such as its high stability and compatibility with working fluids, making it a valuable compound in various industrial and research applications .
Eigenschaften
IUPAC Name |
2-pentylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-2-3-4-7-13-10-11-16-17(12-13)19(21)15-9-6-5-8-14(15)18(16)20/h5-6,8-12H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWZLYTVXQBTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065681 | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13936-21-5 | |
| Record name | 2-Pentyl-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13936-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013936215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 2-pentyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pentylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.269 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-amylanthraquinone and why is it of interest in scientific research?
A: this compound (2-AAQ) is an organic compound increasingly investigated as a potential replacement for 2-ethylanthraquinone (2-EAQ) in the industrial production of hydrogen peroxide (H2O2). [, , ] This interest stems from the potential for 2-AAQ to offer improved efficiency and economic benefits over the traditional process. [, ]
Q2: How does this compound play a role in hydrogen peroxide production?
A: 2-AAQ acts as a working carrier in the anthraquinone process for H2O2 production. [, ] It undergoes a cyclical process of hydrogenation (addition of hydrogen) and oxidation (reaction with oxygen), generating H2O2 as a byproduct.
Q3: What are the advantages of using this compound over 2-ethylanthraquinone in hydrogen peroxide production?
A: Studies have shown that 2-AAQ exhibits higher solubility in common solvent systems used in the anthraquinone process compared to 2-EAQ. [, ] This increased solubility potentially allows for higher concentrations of the working carrier, leading to increased H2O2 yield per cycle. [] Research also suggests that 2-AAQ may offer a faster hydrogenation rate compared to 2-EAQ. []
Q4: What are the common methods for synthesizing this compound?
A: The synthesis of 2-AAQ typically involves a multi-step process, often starting from readily available materials like tert-amylbenzene and phthalic anhydride. [, , ] The process generally involves Friedel-Crafts acylation followed by cyclization reactions. [, , ] Optimization of these reactions focuses on maximizing yield and purity of the final 2-AAQ product. [, ]
Q5: What is the role of catalysts in the hydrogenation of this compound?
A: Catalysts are crucial for facilitating the efficient hydrogenation of 2-AAQ in the H2O2 production process. [, ] Palladium (Pd) supported on materials like alumina (Al2O3) or silica (SiO2) are commonly employed catalysts. [, ] Research focuses on optimizing catalyst design, such as incorporating additives like aluminophosphate molecular sieves (AlPO-n), to improve the dispersion of Pd particles and enhance hydrogenation activity and selectivity. []
Q6: How is the solubility of this compound studied, and what are the key findings?
A: The solubility of 2-AAQ in various solvent systems relevant to H2O2 production, such as mixtures of trimethylbenzene (TMB) and trioctyl phosphate (TOP), has been experimentally determined using the equilibrium method. [, , ] Researchers have also developed mathematical models, such as the modified λ-h equation, to correlate and predict the solubility of 2-AAQ under different conditions. [] This data is crucial for optimizing the operating conditions of the anthraquinone process.
Q7: What are the current research directions related to this compound in hydrogen peroxide production?
A: Current research explores avenues for further enhancing the efficiency and sustainability of the 2-AAQ-based H2O2 production process. [, ] This includes the development of more active and selective catalysts [, ], exploring alternative solvent systems [], and optimizing reaction conditions to maximize yield and minimize waste. [] Additionally, research into the long-term performance and stability of 2-AAQ under industrial conditions remains an important area of investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


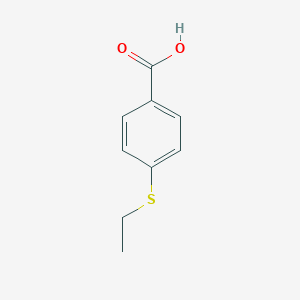
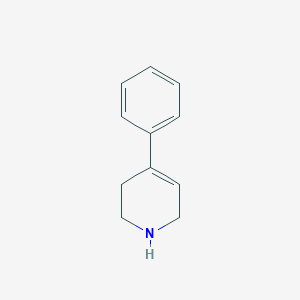
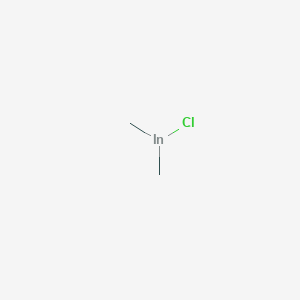
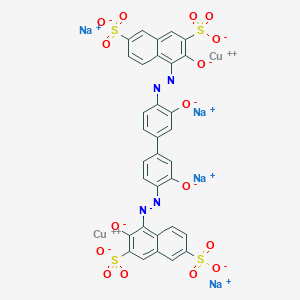
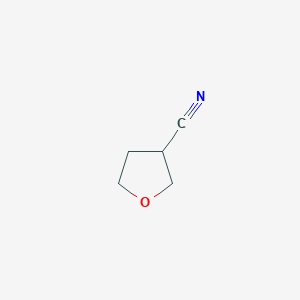
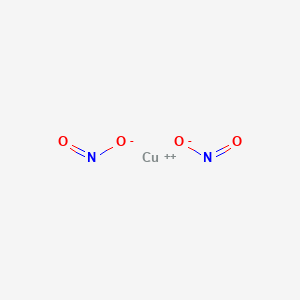
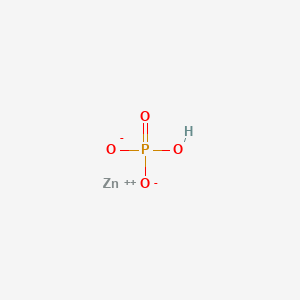
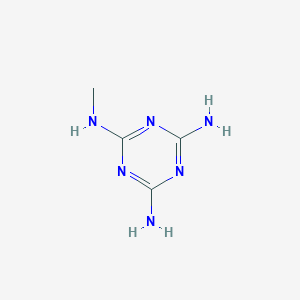
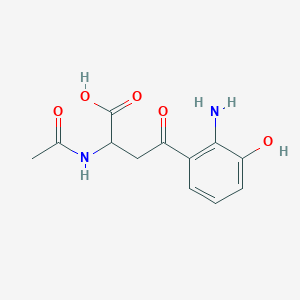

![methyl 2-[2-amino-N-[3-(methylamino)propyl]anilino]benzoate](/img/structure/B82019.png)
